molecular formula C12H18BrNO2 B12580195 2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide CAS No. 427887-24-9

2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B12580195
CAS No.: 427887-24-9
M. Wt: 288.18 g/mol
InChI Key: FHJQEKMHNFCNCX-UHFFFAOYSA-M
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Description

2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide is a chemical compound known for its unique structure and properties This compound features a formyl group attached to a phenoxy ring, which is further connected to a trimethylethan-1-aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 4-formylphenol with N,N,N-trimethylethan-1-aminium bromide under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-N,N,N-trimethylethan-1-aminium bromide.

    Reduction: 2-(4-Hydroxyphenoxy)-N,N,N-trimethylethan-1-aminium bromide.

    Substitution: Products depend on the nucleophile used, such as 2-(4-Substituted phenoxy)-N,N,N-trimethylethan-1-aminium derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trimethylethan-1-aminium group can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formylphenoxy)-N,N,N-trimethylethan-1-aminium bromide is unique due to its combination of a formyl group, a phenoxy ring, and a trimethylethan-1-aminium group. This structure imparts distinct reactivity and properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

427887-24-9

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

2-(4-formylphenoxy)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C12H18NO2.BrH/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12;/h4-7,10H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

FHJQEKMHNFCNCX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC1=CC=C(C=C1)C=O.[Br-]

Origin of Product

United States

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